![molecular formula C13H21NSi B14316024 1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine CAS No. 110503-25-8](/img/structure/B14316024.png)
1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine is an organosilicon compound that features a pyrrolidine ring substituted with a dimethyl(phenyl)silyl group
Métodos De Preparación
The synthesis of 1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine typically involves the reaction of pyrrolidine with a dimethyl(phenyl)silyl halide under basic conditions. One common method is to react pyrrolidine with chlorodimethylphenylsilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine attacks the silicon atom, displacing the halide ion.
Análisis De Reacciones Químicas
1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, leading to the formation of silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran or dichloromethane, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include silanol, silane, and substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomolecules and as a probe in biological studies to investigate silicon’s role in biological systems.
Industry: Used in the production of silicon-based materials, such as polymers and coatings, due to its ability to impart desirable properties like hydrophobicity and thermal stability.
Mecanismo De Acción
The mechanism of action of 1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine involves its interaction with various molecular targets through its silyl group. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a range of chemical reactions. The pathways involved include nucleophilic attack on the silicon atom, leading to the formation of new silicon-containing compounds.
Comparación Con Compuestos Similares
1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine can be compared with other similar compounds such as:
1-{[Dimethyl(phenyl)silyl]methyl}piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-{[Dimethyl(phenyl)silyl]methyl}morpholine: Contains a morpholine ring, which introduces an oxygen atom into the ring structure.
1-{[Dimethyl(phenyl)silyl]methyl}azetidine: Features a four-membered azetidine ring, which is more strained compared to the five-membered pyrrolidine ring.
Propiedades
Número CAS |
110503-25-8 |
|---|---|
Fórmula molecular |
C13H21NSi |
Peso molecular |
219.40 g/mol |
Nombre IUPAC |
dimethyl-phenyl-(pyrrolidin-1-ylmethyl)silane |
InChI |
InChI=1S/C13H21NSi/c1-15(2,12-14-10-6-7-11-14)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-12H2,1-2H3 |
Clave InChI |
UEZUAGULLAUYJF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CN1CCCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate](/img/structure/B14315944.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea](/img/structure/B14315945.png)
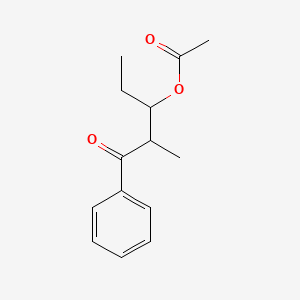
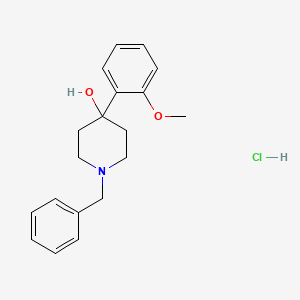
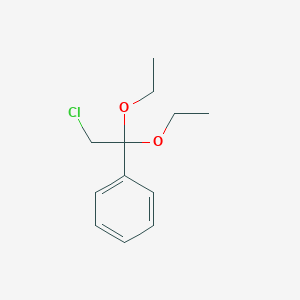

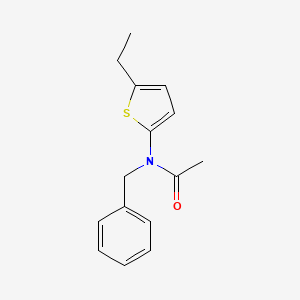
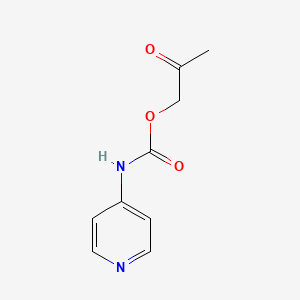
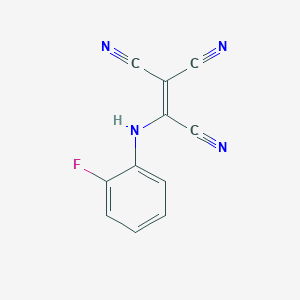

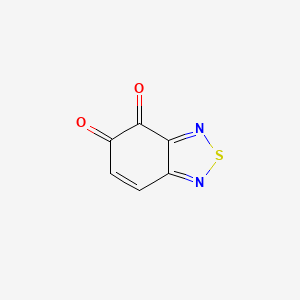
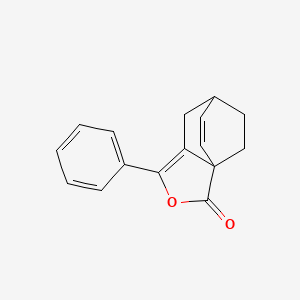
![N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14316006.png)

